

Application Notes: ONPG Assay for Screening Microbial Contamination in Water

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Compound of Interest		
Compound Name:	ONPG	
Cat. No.:	B7788450	Get Quote

Introduction

The o-nitrophenyl- β -D-galactopyranoside (**ONPG**) assay is a rapid and reliable colorimetric method used for the presumptive identification of coliform bacteria, including Escherichia coli, in water samples. This technique is crucial for monitoring water quality and ensuring public health. The assay's primary advantage lies in its ability to detect the enzymatic activity of β -galactosidase, an enzyme characteristic of coliforms, providing a faster turnaround time compared to traditional culture-based methods.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals involved in water quality assessment.

Principle of the **ONPG** Assay

The **ONPG** assay is based on the enzymatic activity of β -galactosidase.[4][5][6] This enzyme hydrolyzes lactose, a primary sugar found in milk, into glucose and galactose.[5][7] For the assay, a synthetic, colorless substrate, o-nitrophenyl- β -D-galactopyranoside (**ONPG**), is used. [4][5] **ONPG** is structurally similar to lactose and can be cleaved by β -galactosidase.[4][5] The hydrolysis of **ONPG** yields two products: galactose and o-nitrophenol.[4][5] While **ONPG** is colorless, o-nitrophenol is a yellow compound, and its presence and intensity of color can be observed visually or measured spectrophotometrically at 420 nm.[1][8] The development of a yellow color indicates a positive result, signifying the presence of β -galactosidase and, therefore, the likely presence of coliform bacteria.[4][5]



Some bacteria, known as late or slow lactose fermenters, may possess β -galactosidase but lack the permease enzyme necessary for lactose to enter the bacterial cell efficiently.[4][5][6] The **ONPG** assay is particularly useful for detecting these organisms because **ONPG** can enter the cell without the aid of permease.[4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative aspects of the **ONPG** assay based on available literature.

Table 1: Performance Characteristics of the **ONPG** Assay

Parameter	Value/Range	Remarks	Source
Time to Detection	8 to 20 hours	Time is inversely proportional to the initial concentration of fecal coliforms. High cell densities can produce a response in a shorter time.	[3]
Detection Limit	As low as 1 cell/mL	Can produce a positive response in less than 20 hours at this concentration.	[3]
Wavelength for Absorbance	420 nm	Optimal wavelength for measuring the concentration of the yellow product, onitrophenol.	[1][8]

Table 2: Specificity of the **ONPG** Assay for Fecal Coliforms



Microorganism	Percentage of Isolates from Positive ONPG Tests
Escherichia coli	96.69%
Enterobacter cloacae	2.32%
Klebsiella pneumoniae	0.66%
Citrobacter freundii	0.33%
Data from a study analyzing 302 isolates from positive ONPG-EC media.[1][3]	

Experimental Protocols

Two primary methods for the **ONPG** assay are the tube method and the disk method. Both require a pure culture of the suspect organism, typically isolated from a water sample via membrane filtration or other standard microbiological techniques.

Protocol 1: ONPG Tube Method

This method utilizes a prepared **ONPG** broth.

Materials:

- ONPG Broth (see composition below)
- Sterile test tubes
- Sterile inoculating loop or needle
- Incubator at 35-37°C
- Test organism culture (18-24 hours old) grown on a lactose-containing medium (e.g., MacConkey agar) for optimal results.[4]

ONPG Broth Composition (per 1000 mL):

Casein Peptone: 7.50 g



o-Nitrophenyl-β-D-galactopyranoside (ONPG): 1.50 g

• Disodium hydrogen phosphate: 0.35 g

Sodium Chloride: 3.75 g

Final pH: 7.5 ± 0.2 at 25°C

Procedure:

- Prepare a heavy suspension of the test organism in a sterile test tube containing ONPG broth.[5]
- Incubate the tube aerobically at 35-37°C.[5][6]
- Observe the tube for a color change at 1 hour and then periodically for up to 24 hours.[5][6]

Interpretation of Results:

- Positive: The broth turns yellow, indicating the presence of β-galactosidase.[9]
- Negative: The broth remains colorless or its original pale color.

Protocol 2: ONPG Disk Method

This method uses commercially available paper disks impregnated with **ONPG**.

Materials:

- ONPG disks
- Sterile test tubes
- Sterile physiological saline (0.85% NaCl)
- Sterile inoculating loop
- Incubator at 35-37°C



• Test organism culture (18-24 hours old)

Procedure:

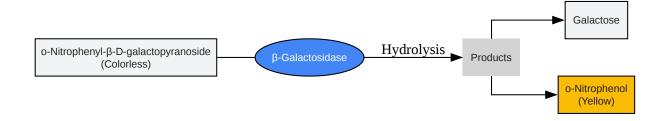
- Place an ONPG disk in a sterile test tube.[10]
- Add 0.2 mL of sterile physiological saline to the tube.[10]
- Create a heavy suspension of the test organism in the saline by emulsifying one or more well-isolated colonies.[10]
- Incubate the tube at 35-37°C for up to 24 hours.[10]
- Examine for a color change after 4 hours and up to 24 hours.[10]

Interpretation of Results:

- Positive: Development of a yellow color in the suspension.[10]
- Negative: No color change.[10]

Visualizations

Biochemical Pathway of **ONPG** Hydrolysis

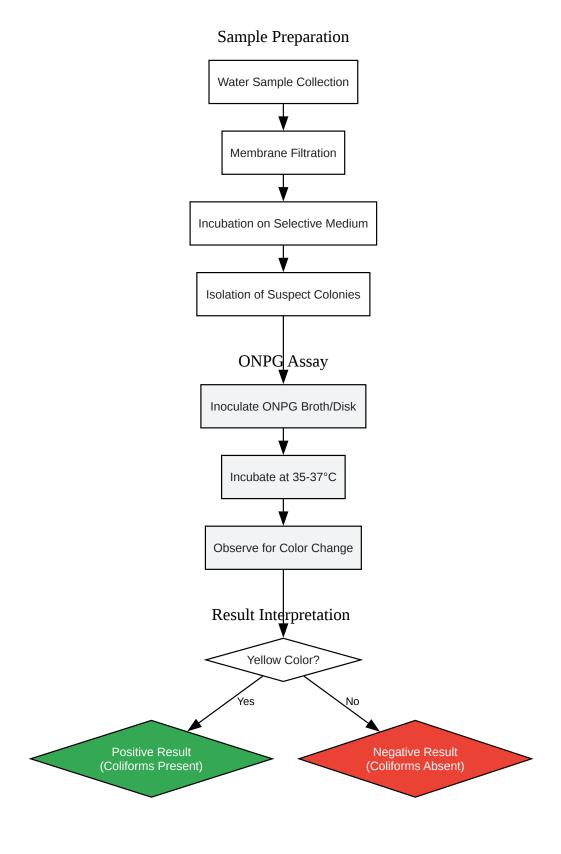


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Caption: Biochemical reaction of **ONPG** hydrolysis by β -galactosidase.

Experimental Workflow for **ONPG** Assay





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Caption: General workflow of the **ONPG** assay for water testing.



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